Cas no 1692172-42-1 (Benzenamine, 5-(difluoromethoxy)-2,4-dimethyl-)

Benzenamine, 5-(difluoromethoxy)-2,4-dimethyl- 化学的及び物理的性質
名前と識別子
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- Benzenamine, 5-(difluoromethoxy)-2,4-dimethyl-
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- インチ: 1S/C9H11F2NO/c1-5-3-6(2)8(4-7(5)12)13-9(10)11/h3-4,9H,12H2,1-2H3
- InChIKey: ISRQNOJXXZJUJJ-UHFFFAOYSA-N
- ほほえんだ: C1(N)=CC(OC(F)F)=C(C)C=C1C
Benzenamine, 5-(difluoromethoxy)-2,4-dimethyl- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-765681-0.05g |
5-(difluoromethoxy)-2,4-dimethylaniline |
1692172-42-1 | 95% | 0.05g |
$827.0 | 2024-05-22 | |
Enamine | EN300-765681-0.25g |
5-(difluoromethoxy)-2,4-dimethylaniline |
1692172-42-1 | 95% | 0.25g |
$906.0 | 2024-05-22 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01064745-1g |
5-(Difluoromethoxy)-2,4-dimethylaniline |
1692172-42-1 | 95% | 1g |
¥8323.0 | 2023-04-10 | |
Enamine | EN300-765681-0.1g |
5-(difluoromethoxy)-2,4-dimethylaniline |
1692172-42-1 | 95% | 0.1g |
$867.0 | 2024-05-22 | |
Enamine | EN300-765681-2.5g |
5-(difluoromethoxy)-2,4-dimethylaniline |
1692172-42-1 | 95% | 2.5g |
$1931.0 | 2024-05-22 | |
Enamine | EN300-765681-10.0g |
5-(difluoromethoxy)-2,4-dimethylaniline |
1692172-42-1 | 95% | 10.0g |
$4236.0 | 2024-05-22 | |
Enamine | EN300-765681-0.5g |
5-(difluoromethoxy)-2,4-dimethylaniline |
1692172-42-1 | 95% | 0.5g |
$946.0 | 2024-05-22 | |
Enamine | EN300-765681-1.0g |
5-(difluoromethoxy)-2,4-dimethylaniline |
1692172-42-1 | 95% | 1.0g |
$986.0 | 2024-05-22 | |
Enamine | EN300-765681-5.0g |
5-(difluoromethoxy)-2,4-dimethylaniline |
1692172-42-1 | 95% | 5.0g |
$2858.0 | 2024-05-22 |
Benzenamine, 5-(difluoromethoxy)-2,4-dimethyl- 関連文献
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Jing Su,Bingqiang Wang,Dongling Liu,Libo Du,Yang Liu,Jihu Su Chem. Commun., 2015,51, 12680-12683
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
-
Fuping Zhang,Liu Liu,Long Chen,Yulin Shi New J. Chem., 2020,44, 10613-10620
-
Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
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Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
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Fang Tian,Xiao-Nian Li,Lin Peng,Li-Xin Wang Org. Biomol. Chem., 2015,13, 6371-6379
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Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
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Kuiwei Qin,Xuefei Lv,Qiaorui Xing,Rui Li,Yulin Deng Anal. Methods, 2016,8, 2584-2591
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10. A comparative study on the possible zinc binding sites of the human ZnT3 zinc transporter protein†Dávid Árus,Ágnes Dancs,Nóra Veronika Nagy,Tamás Gajda Dalton Trans., 2013,42, 12031-12040
Benzenamine, 5-(difluoromethoxy)-2,4-dimethyl-に関する追加情報
Benzenamine, 5-(difluoromethoxy)-2,4-dimethyl- (CAS No. 1692172-42-1): A Comprehensive Overview
Benzenamine, 5-(difluoromethoxy)-2,4-dimethyl-, identified by its Chemical Abstracts Service (CAS) number CAS No. 1692172-42-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the class of aromatic amines, characterized by its benzene ring substituted with various functional groups. The presence of a difluoromethoxy group at the 5-position and two methyl groups at the 2- and 4-positions imparts unique chemical properties and reactivity, making it a valuable intermediate in synthetic chemistry.
The structural configuration of Benzenamine, 5-(difluoromethoxy)-2,4-dimethyl- makes it a versatile building block for the synthesis of more complex molecules. The difluoromethoxy group enhances the electron-withdrawing effect on the benzene ring, influencing its reactivity in various chemical transformations. This characteristic is particularly useful in medicinal chemistry, where such modifications can lead to improved pharmacokinetic properties and enhanced binding affinity to biological targets.
In recent years, there has been growing interest in developing novel compounds with fluorine substituents due to their ability to modulate metabolic stability and bioavailability. The incorporation of fluorine atoms into pharmaceuticals has been shown to improve their efficacy and reduce toxicity. The difluoromethoxy group in Benzenamine, 5-(difluoromethoxy)-2,4-dimethyl- aligns with this trend, offering potential advantages in drug design.
The synthesis of Benzenamine, 5-(difluoromethoxy)-2,4-dimethyl- involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Common synthetic routes include nucleophilic aromatic substitution (SNAr) on a pre-functionalized benzene ring or direct fluorination techniques. The presence of the methyl groups at the 2- and 4-positions adds complexity to the synthesis, as they can influence the regioselectivity of reactions. Advanced techniques such as transition metal-catalyzed cross-coupling reactions have also been explored to facilitate the introduction of these substituents.
The chemical properties of Benzenamine, 5-(difluoromethoxy)-2,4-dimethyl- make it a candidate for various applications beyond pharmaceuticals. For instance, it can be used as an intermediate in the production of dyes, polymers, and specialty chemicals. The unique electronic distribution around the benzene ring due to the substituents can be exploited in materials science for designing organic semiconductors or luminescent materials.
Recent research has highlighted the potential of Benzenamine, 5-(difluoromethoxy)-2,4-dimethyl- in developing novel therapeutic agents. Studies have demonstrated its utility in synthesizing kinase inhibitors, which are crucial in treating cancers and inflammatory diseases. The combination of the difluoromethoxy group and methyl groups provides a scaffold that can be further modified to target specific enzymes involved in disease pathways. For example, derivatives of this compound have shown promise in inhibiting tyrosine kinases by binding to their active sites and disrupting signaling cascades.
In addition to its role in drug discovery, Benzenamine, 5-(difluoromethoxy)-2,4-dimethyl- has been investigated for its antimicrobial properties. The electron-withdrawing nature of the difluoromethoxy group can enhance interactions with bacterial enzymes, leading to potent antibacterial effects. Preliminary studies have indicated that certain derivatives exhibit activity against Gram-positive bacteria, making them attractive candidates for developing new antibiotics.
The agrochemical industry has also shown interest in this compound due to its potential as a precursor for herbicides and pesticides. The structural features of Benzenamine, 5-(difluoromethoxy)-2,4-dimethyl- allow for modifications that can improve crop protection agents' efficacy while minimizing environmental impact. Research is ongoing to explore its role in developing next-generation agrochemicals that are more sustainable and effective.
The safety and handling of Benzenamine, 5-(difluoromethoxy)-2,4-dimethyl- are important considerations in its application. While it is not classified as a hazardous material under standard regulations, appropriate precautions should be taken during synthesis and handling to prevent exposure. Personal protective equipment (PPE) such as gloves and safety goggles is recommended when working with this compound in a laboratory setting.
In conclusion, Benzenamine, 5-(difluoromethoxy)-2,4-dimethyl-, with its CAS number CAS No. 1692172-42-1, represents a promising compound with diverse applications in pharmaceuticals、agrochemicals,and materials science。 Its unique structural features make it a valuable intermediate for synthesizing complex molecules with potential therapeutic benefits。 Ongoing research continues to uncover new possibilities for this compound,underscoring its importance in modern chemical innovation。
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